molecular formula C8H3F3N4 B2843491 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 832115-44-3

7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B2843491
CAS No.: 832115-44-3
M. Wt: 212.135
InChI Key: GKIDVDCXJWMRRN-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound characterized by the presence of a trifluoromethyl group attached to a pyrazolo[1,5-a]pyrimidine core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the cyclocondensation of 5-aminopyrazoles with trifluoromethyl-substituted 1,3-dicarbonyl compounds. One efficient method includes the use of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one as a starting material, which undergoes Suzuki–Miyaura cross-coupling reactions to introduce various substituents at the C-3 and C-5 positions .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions, such as microwave-assisted synthesis, can significantly enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various 3,5-disubstituted derivatives, which can exhibit enhanced biological activities .

Scientific Research Applications

7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile stands out due to its trifluoromethyl group, which imparts unique chemical and biological properties. This group enhances the compound’s metabolic stability, lipophilicity, and binding affinity, making it a valuable scaffold for drug discovery and material science .

Properties

IUPAC Name

7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F3N4/c9-8(10,11)6-1-2-13-7-5(3-12)4-14-15(6)7/h1-2,4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKIDVDCXJWMRRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=C(C=N2)C#N)N=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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